

# Spectroscopic Data and Experimental Protocols for 1,3-Butanedithiol: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Butanedithiol	
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This guide provides a comprehensive overview of the spectroscopic data for **1,3-Butanedithiol**, targeting researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental methodologies, and includes a visual representation of a typical spectroscopic analysis workflow.

### **Spectroscopic Data**

The following sections present the expected and reported spectroscopic data for **1,3-Butanedithiol**. While exact peak values can be found in spectral databases, this guide provides the fundamental data based on the compound's structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra for **1,3-Butanedithiol** are available in databases such as SpectraBase. [1]

<sup>1</sup>H NMR (Proton NMR) Data

The proton NMR spectrum of **1,3-Butanedithiol** is expected to show distinct signals for the different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>).[1]



Protons	Chemical Shift (δ, ppm) (Predicted)	Multiplicity	Integration
CH₃	~1.3	Doublet	3H
SH (at C1)	~1.4 - 1.6	Triplet	1H
SH (at C3)	~1.6 - 1.8	Doublet	1H
CH <sub>2</sub>	~1.8 - 2.0	Multiplet	2H
СН	~2.7 - 2.9	Multiplet	1H
CH <sub>2</sub> (adjacent to SH at C1)	~3.0 - 3.2	Multiplet	1H

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm) (Predicted)
CH₃	~20 - 25
CH <sub>2</sub>	~30 - 35
CH (at C3)	~35 - 40
CH <sub>2</sub> (at C1)	~25 - 30

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,3-Butanedithiol** would be characterized by the presence of S-H and C-H stretching and bending vibrations. The spectrum can be obtained from a neat liquid sample between salt plates.[2]



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~2550	S-H Stretch	Thiol
2850 - 3000	C-H Stretch	Alkane
1450 - 1470	C-H Bend	Alkane
1370 - 1380	C-H Bend (CH₃)	Alkane

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,3-Butanedithiol**, the molecular ion peak and characteristic fragment ions would be observed. Predicted mass spectrometry data is available in PubChem.[3]

m/z	lon
122	[M]+ (Molecular Ion)
89	[M - SH]+
75	[M - CH <sub>2</sub> SH] <sup>+</sup>
61	[CH(SH)CH₃] <sup>+</sup>
47	[CH₂SH]+

## **Experimental Protocols**

The following are representative protocols for the acquisition of spectroscopic data for a liquid sample like **1,3-Butanedithiol**.

- Sample Preparation: A solution of **1,3-Butanedithiol** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
- Instrument Setup: The NMR spectrometer is set to the appropriate frequency for <sup>1</sup>H or <sup>13</sup>C detection. The sample is placed in the spectrometer's probe, and the temperature is equilibrated, typically at room temperature.

#### Foundational & Exploratory





- Data Acquisition: The instrument's magnetic field is shimmed to achieve homogeneity. For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.
  The spectrum is then phase-corrected, and the baseline is corrected. The chemical shifts are referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.
- Sample Preparation: For a neat liquid sample, a drop of **1,3-Butanedithiol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film between the plates.
- Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample compartment is collected.
- Data Acquisition: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded by scanning the sample over a range of wavenumbers (typically 4000 to 400 cm<sup>-1</sup>).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.
- Sample Preparation: A dilute solution of **1,3-Butanedithiol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument Setup: The GC is equipped with a capillary column suitable for the separation of volatile sulfur compounds. The oven temperature program is set to start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer is set to scan a specific mass range (e.g., m/z 30-200) in electron ionization (EI) mode.
- Data Acquisition: A small volume (typically 1 μL) of the sample solution is injected into the hot injection port of the GC. The vaporized sample is carried by an inert gas (e.g., helium)



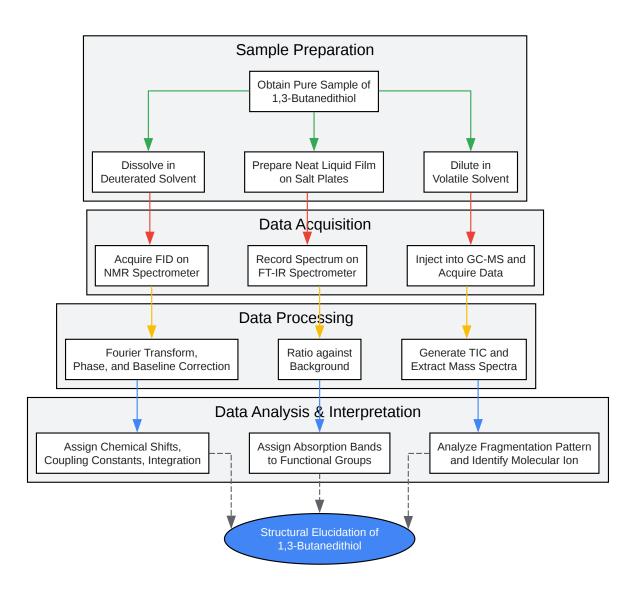
through the column, where separation occurs. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

• Data Processing: The data system generates a total ion chromatogram (TIC), which shows the separated compounds as peaks. The mass spectrum for each peak can be examined to identify the compound by its fragmentation pattern and comparison to a spectral library.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: Workflow for the spectroscopic analysis of **1,3-Butanedithiol**.

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